6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidinone core, which is known for its biological activity, and a 3-nitrobenzylthio substituent, which can influence its chemical properties and reactivity.
Scientific Research Applications
6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
Target of Action
The primary targets of 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
It is known that the compound interacts with its targets, leading to significant antimycobacterial activity . The compound’s interaction with its targets likely results in changes that inhibit the growth or survival of the bacteria.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .
Result of Action
The result of the compound’s action is a significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . This suggests that the compound could potentially be developed into an effective antitubercular agent.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that thieno[2,3-d]pyrimidin-4-amine derivatives, which are structurally similar to this compound, have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .
Cellular Effects
It is known that similar compounds have shown significant antimycobacterial activity, suggesting that they may influence cell function by disrupting the cellular processes of Mycobacterium tuberculosis .
Molecular Mechanism
Similar compounds have been found to inhibit Cyt-bd, a cytochrome bd oxidase that is an attractive drug target in Mycobacterium tuberculosis . This suggests that 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may exert its effects at the molecular level by binding to and inhibiting this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidinone core, followed by the introduction of the 3-nitrobenzylthio group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidinone derivatives with different substituents. Examples include:
- 6-(benzylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The presence of the 3-nitrobenzylthio group in 6-((3-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one distinguishes it from other similar compounds
Properties
IUPAC Name |
6-[(3-nitrophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3S/c18-11-9-5-13-16-10(9)14-12(15-11)21-6-7-2-1-3-8(4-7)17(19)20/h1-5H,6H2,(H2,13,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLRDPFJZWPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.